2,6-Dioxabicyclo[2.2.1]heptane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method is favored due to its efficiency in producing the desired bicyclic structure with high stereoselectivity .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed reactions has been reported to achieve high yields and diastereoselectivity, making it a preferred method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products formed from these reactions include various substituted derivatives of the original bicyclic structure, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2,6-Dioxabicyclo[2.2.1]heptane has found applications in several fields:
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2,6-Dioxabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of penicillin-binding protein 2a, it binds to the allosteric site of the protein, preventing the crosslinking of the bacterial cell wall and rendering the bacteria susceptible to β-lactam antibiotics . This mechanism is crucial in overcoming antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA).
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar in structure but differs in the position of the oxygen bridge.
2,7-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic structure, offering different reactivity and applications.
Uniqueness: 2,6-Dioxabicyclo[2.2.1]heptane is unique due to its specific oxygen bridge positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the development of new antibiotics and materials .
Properties
CAS No. |
55387-86-5 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2,6-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H8O2/c1-4-2-6-5(1)7-3-4/h4-5H,1-3H2 |
InChI Key |
ZDZNVLCENAFWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC1OC2 |
Origin of Product |
United States |
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